Compound Description: This compound is a versatile intermediate used in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These derivatives are of interest for their potential pharmacological properties. []
Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine, differing in the substituents at the 1 and 6 positions. While the target compound has a phenyl group at the 1 position and a chlorine atom at the 6 position, this related compound has a methyl group at the 1 position and a chloromethyl group at the 6 position. []
Compound Description: This compound is a 4-substituted derivative of the pyrazolo[3,4-d]pyrimidine scaffold, synthesized through the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. []
Compound Description: This compound served as a hit compound in a study aiming to develop FLT3 and VEGFR2 inhibitors. While exhibiting inhibitory activity against these targets, its potency was deemed low. []
Relevance: This compound, while structurally distinct from 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine in its overall structure, shares a crucial structural feature: the pyrazolo[3,4-d]pyrimidine moiety. This shared core structure highlights the significance of the pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry, particularly in the context of kinase inhibition. []
Compound Description: This multikinase inhibitor exhibits potent inhibitory activity against FLT3 and VEGFR2. It demonstrated promising anti-tumor activity against FLT3-driven human acute myeloid leukemia (AML) cells in vitro and in a xenograft mouse model, leading to complete tumor regression without significant toxicity. []
Relevance: Similar to the previous compound, this compound shares the pyrazolo[3,4-d]pyrimidine moiety with 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine, albeit with structural differences in the substituents. This shared core structure further emphasizes the potential of the pyrazolo[3,4-d]pyrimidine scaffold in developing therapeutic agents, specifically kinase inhibitors. []
Compound Description: Identified as a potent FLT3 inhibitor, this compound demonstrated significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis, with no observed recurrence 15 days after treatment cessation. []
Relevance: This compound, although structurally different from 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine in its overall framework, shares the common pyrazolo[3,4-d]pyrimidine core. This shared feature underscores the importance of the pyrazolo[3,4-d]pyrimidine scaffold in drug discovery, particularly in targeting FLT3 and treating diseases like psoriasis. []
Compound Description: Synthesized efficiently through a one-pot reaction, this compound represents a pyrazolo[3,4-d]pyrimidine analogue of isoguanine, a naturally occurring purine nucleobase. []
Relevance: Belonging to the same chemical class, pyrazolo[3,4-d]pyrimidines, as 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine, this compound highlights the diverse biological activities associated with this class of compounds. While the target compound is investigated for its potential in various applications, this analogue specifically targets isoguanine-related biological processes, showcasing the versatility of the pyrazolo[3,4-d]pyrimidine scaffold. []
Compound Description: This series of compounds represents a library of 6-methyl-1-phenyl-5-substituted-1H-pyrazolo[3,4-d]pyrimidine derivatives, synthesized and evaluated for their potential biological activities. Several compounds within this series exhibited promising in vitro growth inhibitory activity against various microorganisms, including Gram-positive and Gram-negative bacteria and yeast. []
Relevance: Sharing the core pyrazolo[3,4-d]pyrimidine structure with 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine, this series explores the impact of different substituents at the 5-position on biological activity. This systematic variation underscores the versatility of the pyrazolo[3,4-d]pyrimidine scaffold and its potential in developing novel antimicrobial agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
8-bromo-3',5'-cyclic GMP is a 3',5'-cyclic purine nucleotide that is 3',5'-cyclic GMP bearing an additional bromo substituent at position 8 on the guanine ring. A membrane permeable cGMP analogue that activates protein kinase G (PKG). It is 4.3-fold more potent than cGMP in activating PKG1alpha and promotes relaxation of tracheal and vascular smooth muscle tissue in vitro. It has a role as a muscle relaxant and a protein kinase G agonist. It is a 3',5'-cyclic purine nucleotide and an organobromine compound. It derives from a 3',5'-cyclic GMP.